molecular formula C23H24N4O4S B2696774 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 923172-38-7

2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2696774
CAS No.: 923172-38-7
M. Wt: 452.53
InChI Key: NHNKBSPYSFVLAI-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine moiety, which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The compound’s structure includes two ethoxy groups and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and sulfonamide formation . Industrial production methods may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyrimidine moiety can bind to specific sites on proteins, inhibiting their activity or altering their function . The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide include other imidazo[1,2-a]pyrimidine derivatives and sulfonamide compounds. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-diethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-4-30-19-10-11-22(21(14-19)31-5-2)32(28,29)26-18-8-6-17(7-9-18)20-15-27-13-12-16(3)24-23(27)25-20/h6-15,26H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKBSPYSFVLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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